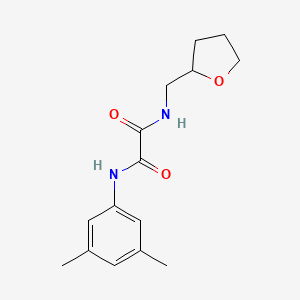
N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide, also known as DMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMOX is a member of the oxamide family, which is known for its diverse range of biological activities.
作用機序
The mechanism of action of N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide involves its ability to bind to the active site of HNE and inhibit its activity. This inhibition prevents the release of inflammatory mediators and reduces tissue damage. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells. The exact mechanism by which this compound inhibits the replication of the hepatitis C virus is not yet fully understood.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and tissue damage by inhibiting the activity of HNE. This compound has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus, indicating its potential as an antiviral agent.
実験室実験の利点と制限
One advantage of using N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide in lab experiments is its ability to inhibit the activity of HNE, which is involved in inflammation and tissue damage. This makes it a valuable tool for studying the mechanisms of inflammation and tissue damage. Another advantage of using this compound is its potential as an anticancer and antiviral agent, which makes it a valuable tool for studying cancer and viral infections.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments. Another limitation of using this compound is its potential to interact with other compounds in the experiment, which can lead to false results.
将来の方向性
There are several future directions for the research on N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide. One direction is to further investigate its potential as an anticancer and antiviral agent. This could involve testing its efficacy in animal models and developing it into a drug candidate. Another direction is to investigate its potential as a treatment for inflammatory diseases such as arthritis and chronic obstructive pulmonary disease (COPD). Additionally, further studies could be conducted to investigate its mechanism of action and potential interactions with other compounds.
合成法
The synthesis of N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide involves the reaction of 3,5-dimethylphenyl isocyanate with oxolane-2-carboxylic acid. This reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure this compound.
科学的研究の応用
N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide has been found to have potential applications in scientific research. It has been shown to inhibit the activity of the enzyme human neutrophil elastase (HNE), which is involved in inflammation and tissue damage. This compound has also been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of antiviral drugs.
特性
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-6-11(2)8-12(7-10)17-15(19)14(18)16-9-13-4-3-5-20-13/h6-8,13H,3-5,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRQUKNBUHYAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,5-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2898501.png)
![N-[(2-Cyclopropylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2898502.png)
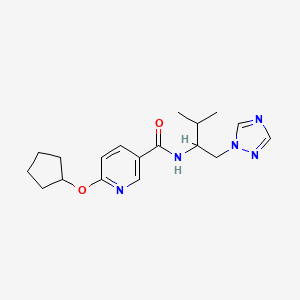

![(5-Fluoropyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2898508.png)
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide](/img/structure/B2898510.png)
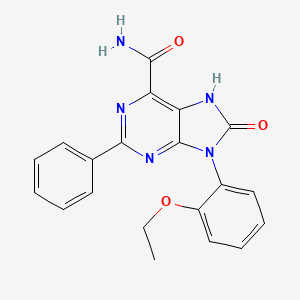
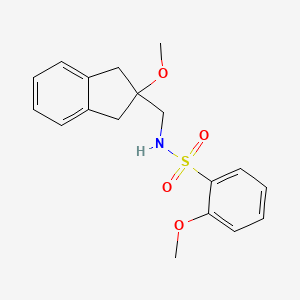
![(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2898515.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2898517.png)
![3-Methyl-N-(2-methylsulfanylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2898518.png)
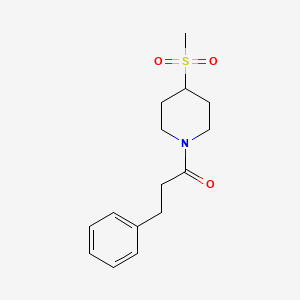
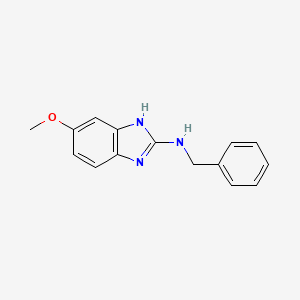
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2898522.png)